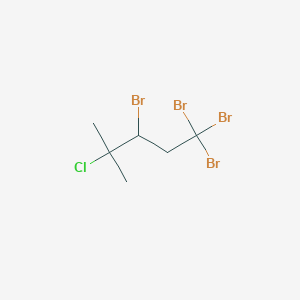
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of bromine and chlorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 1,1,1,3-Tetrabromo-4-chloro-4-methylpentane typically involves the halogenation of 4-chloro-4-methylpentane. The reaction conditions often include the use of bromine in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone for halogen exchange reactions.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrabromo-4-chloro-4-methylpentane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane can be compared with other haloalkanes such as:
1-Bromo-4-chloro-4-methylpentane: Similar structure but with fewer bromine atoms.
1,1,1-Tribromo-4-chloro-4-methylpentane: One less bromine atom compared to this compound.
1,1,1,3-Tetrabromo-4-methylpentane: Lacks the chlorine atom present in this compound.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
61447-01-6 |
|---|---|
Molecular Formula |
C6H9Br4Cl |
Molecular Weight |
436.20 g/mol |
IUPAC Name |
1,1,1,3-tetrabromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H9Br4Cl/c1-5(2,11)4(7)3-6(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MZYYNLBXMLMNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC(Br)(Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















